molecular formula C₈H₁₀Cl₂O₂ B1147606 (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 59042-50-1

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B1147606
CAS RN: 59042-50-1
M. Wt: 209.07
InChI Key:
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Description

Molecular Structure Analysis The molecular structure is closely linked to its stereochemistry, with specific syntheses leading to labeled compounds for metabolic studies. The preparation of 3-phenoxybenzyl [1R,cis]-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropanecarboxylate and its [1R,trans]-isomer illustrates the importance of molecular structure in understanding chemical behavior and properties (Nakatsuka et al., 1977).

Chemical Reactions and Properties The compound participates in various chemical reactions, illustrating its versatile chemical properties. For instance, its stereochemistry influences its reactivity and interaction with other compounds, as demonstrated in studies on the stereospecific fragmentation of its esters and the synthesis approaches that highlight its reactivity and chemical behavior (Mazunov et al., 1989).

Physical Properties Analysis The physical properties of this compound, such as melting points and solubility, can be inferred from its synthesis and molecular structure. The detailed synthesis processes and the conditions under which the compound is stable or reacts with other chemicals provide insights into its physical characteristics, although specific studies directly addressing its physical properties are less common in the literature.

Chemical Properties Analysis The chemical properties, including reactivity with various reagents and under different conditions, are a focal point of research. The synthesis of stereo-isomers and the exploration of their insecticidal activities, for instance, shed light on the chemical behavior and potential applications of the compound, excluding drug-related uses. These studies contribute to a comprehensive understanding of the compound’s chemical properties (Hen, 1987).

Scientific Research Applications

  • Stereochemical Synthesis for Pesticide Development : A study by Kondo et al. (1980) describes the stereochemical aspects in the synthesis of dichlorovinyl dimethylcyclopropanecarboxylic acids. They developed a method to produce stereo-selectively the cis-isomer of the compound, which is significant for the synthesis of certain pesticides (Kondo et al., 1980).

  • Labelling for Metabolic Studies : Nakatsuka et al. (1977) improved the synthesis of carbon-14 labelled phenoxybenzyl esters of this compound for metabolic studies. This process aids in understanding the metabolic pathways and effects of these compounds (Nakatsuka et al., 1977).

  • Environmental and Health Monitoring : Wielgomas and Piskunowicz (2013) conducted a study to monitor exposure to synthetic pyrethroids, including metabolites of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in urban and rural populations. Their findings are crucial for assessing environmental and health impacts of these compounds (Wielgomas & Piskunowicz, 2013).

  • Mass Spectral Studies for Permethrin : Wong et al. (1983) explored the mass spectral studies of permethrin metabolites, including this compound. Their research contributes to the understanding of the chemical behavior and potential environmental effects of permethrin and its metabolites (Wong et al., 1983).

  • Monitoring of Pyrethroid Metabolites in Humans : Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids, including this compound, in human urine. This method is important for monitoring human exposure to these pesticides (Arrebola et al., 1999).

properties

IUPAC Name

(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052717
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

CAS RN

55701-03-6, 55701-07-0
Record name (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55701-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Permethemic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)
Source European Chemicals Agency (ECHA)
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